molecular formula C9H6Br2N2O2 B13843643 Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13843643
M. Wt: 333.96 g/mol
InChI Key: VOSRNVHLKWHHSN-UHFFFAOYSA-N
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Description

Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of the imidazo[1,2-a]pyridine ring, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction conditions, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reactions with amines can produce amino-substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in the study of disease mechanisms and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to similar compounds with only one bromine atom .

Properties

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)7-4-13-3-5(10)2-6(11)8(13)12-7/h2-4H,1H3

InChI Key

VOSRNVHLKWHHSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Br

Origin of Product

United States

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